An In-depth Technical Guide to 2-Cyano-N-propylacetamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Cyano-N-propylacetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-N-propylacetamide, a member of the versatile N-alkyl cyanoacetamide family, represents a key building block in modern synthetic and medicinal chemistry. Its unique trifunctional nature, possessing a reactive nitrile group, a central active methylene, and an N-substituted amide, endows it with a rich chemical reactivity profile. This guide provides a comprehensive overview of the physicochemical properties, synthetic routes, characteristic reactivity, and potential applications of 2-cyano-N-propylacetamide, offering valuable insights for its utilization in research and drug discovery. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide consolidates available information and draws upon the well-established chemistry of related cyanoacetamides to provide a robust technical resource.
Physicochemical Properties
The physical and chemical properties of 2-cyano-N-propylacetamide are fundamental to its handling, reaction setup, and purification. While experimental determination remains the gold standard, a combination of supplier data and extrapolation from related compounds provides a useful profile.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | A predicted boiling point for the related 2-cyano-N-methylacetamide is 335.3±25.0 °C.[2] |
| Solubility | Inferred from 2-cyanoacetamide | The parent compound, 2-cyanoacetamide, exhibits solubility in water, acetone, methanol, and ethanol, with lower solubility in less polar solvents like n-butanol and chlorinated solvents.[3] It is anticipated that 2-cyano-N-propylacetamide will exhibit similar trends, with potentially reduced aqueous solubility due to the propyl group. |
| Purity | ≥95% | [1] |
| Storage | 4°C |
Structural Representation
Caption: 2D structure of 2-cyano-N-propylacetamide.
Synthesis of 2-Cyano-N-propylacetamide
The synthesis of N-substituted cyanoacetamides is well-established, with two primary routes being the most common. The choice of method often depends on the availability of starting materials and desired scale.
Method 1: From Ethyl Cyanoacetate and Propylamine
This is a direct and efficient method involving the nucleophilic acyl substitution of an ester with an amine. The propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the formation of the amide and ethanol as a byproduct.
Caption: Synthesis from ethyl cyanoacetate.
Experimental Protocol (Adapted from a general procedure for cyanoacetamide synthesis[4][5]):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and a suitable solvent such as ethanol.
-
Addition of Amine: Slowly add propylamine (1.1 eq) to the stirred solution. The reaction may be exothermic.
-
Reaction Conditions: The mixture can be stirred at room temperature or gently heated to reflux to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent and excess propylamine are removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Method 2: From Cyanoacetic Acid and Propylamine
This method involves the direct coupling of a carboxylic acid with an amine. Due to the lower reactivity of the carboxylic acid compared to its ester, a coupling agent is often required to facilitate amide bond formation.
Caption: Synthesis from cyanoacetic acid.
Experimental Protocol:
-
Activation of Carboxylic Acid: Dissolve cyanoacetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and stir at 0 °C for 15-30 minutes.
-
Addition of Amine: Add propylamine (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 2-cyano-N-propylacetamide is dominated by the interplay of its three functional groups, making it a valuable synthon for the construction of more complex molecules, particularly heterocycles.[6]
The Active Methylene Group
The methylene group (CH₂) flanked by the electron-withdrawing nitrile and amide carbonyl groups is acidic and readily deprotonated by a base to form a stable carbanion. This nucleophilic center is the cornerstone of its reactivity in C-C bond-forming reactions.
Knoevenagel Condensation: A prominent reaction is the Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base like piperidine or triethylamine.[7][8] This reaction yields α,β-unsaturated cyanoacrylamides, which are themselves important intermediates.
Caption: Knoevenagel condensation workflow.
Cyclization Reactions
The polyfunctional nature of 2-cyano-N-propylacetamide and its derivatives allows for a variety of cyclization reactions to form diverse heterocyclic systems of interest in medicinal chemistry.[6][9]
-
Pyridine and Pyridone Synthesis: Condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridone rings.
-
Pyrimidine Synthesis: Reaction with amidines or related compounds can afford pyrimidine derivatives.
-
Thiophene Synthesis (Gewald Reaction): In the presence of elemental sulfur and a base, 2-cyano-N-propylacetamide can react with aldehydes or ketones to form 2-aminothiophenes.[10]
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The spectrum would be expected to show a triplet for the terminal methyl group of the propyl chain, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the nitrogen. The active methylene protons would likely appear as a singlet. The amide proton would be a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the nitrile carbon, the amide carbonyl carbon, the active methylene carbon, and the three carbons of the propyl group.
-
IR Spectroscopy: Key characteristic peaks would include a strong absorption for the nitrile group (C≡N) around 2250 cm⁻¹, a strong amide C=O stretch around 1650 cm⁻¹, and N-H stretching bands around 3300 cm⁻¹.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak. Common fragmentation patterns for N-alkyl cyanoacetamides involve cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the N-alkyl bond.[11]
Safety and Handling
Based on the safety data for related compounds like 2-cyano-N,N-dipropylacetamide and cyanoacetamide, 2-cyano-N-propylacetamide should be handled with care.[12]
-
Hazards: It is classified as causing serious eye irritation (H319) and being harmful if inhaled (H332). May cause respiratory irritation.
-
Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
Applications in Drug Discovery and Medicinal Chemistry
N-alkyl cyanoacetamides are recognized as privileged scaffolds in medicinal chemistry due to their ability to serve as precursors for a wide range of biologically active heterocyclic compounds.[13][14] Derivatives of cyanoacetamides have been reported to exhibit diverse pharmacological activities, including:
-
Anticancer Activity: Many heterocyclic compounds derived from cyanoacetamides have shown potent cytotoxic effects against various cancer cell lines.[9][13]
-
Antimicrobial Activity: The cyanoacetamide moiety is a key component in various compounds with antibacterial and antifungal properties.
-
Enzyme Inhibition: The versatile structure allows for the design of specific inhibitors for various enzymes implicated in disease.
The N-propyl group in 2-cyano-N-propylacetamide can modulate the lipophilicity and metabolic stability of the resulting derivatives, making it a valuable tool for fine-tuning the pharmacokinetic properties of potential drug candidates.
Conclusion
2-Cyano-N-propylacetamide is a valuable and versatile building block for organic synthesis, particularly in the construction of heterocyclic systems with potential therapeutic applications. While a complete experimental dataset for its physical and spectral properties is not yet publicly available, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds. The synthetic accessibility and rich reactivity of 2-cyano-N-propylacetamide position it as a compound of significant interest for researchers and scientists in the field of drug development.
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